![molecular formula C19H15N3O2S B2709345 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895007-00-8](/img/structure/B2709345.png)
N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is also known by its chemical name, PFT-μ, and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
N-(Quinolin-6-yl)furan-2-carboxamide and related compounds have been prepared through various synthetic routes, demonstrating the versatility and reactivity of furan-carboxamide derivatives. These compounds undergo electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, indicating their potential utility in organic synthesis and chemical research (El’chaninov & Aleksandrov, 2017).
Environmental Remediation
Innovative magnetic nanoadsorbents based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide have been developed for the efficient removal of Zn2+ and Cd2+ ions from industrial wastes. These adsorbents show high adsorption capacities, stability, and reusability, highlighting their potential for practical applications in environmental cleanup and the remediation of heavy metal pollution (Zargoosh et al., 2015).
Antiprotozoal Activity
Research into antiprotozoal agents has led to the synthesis of compounds related to N-(furan-2-ylmethyl) derivatives, showing promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings indicate potential applications in the development of new treatments for protozoal infections (Ismail et al., 2004).
Heterocyclic Chemistry
The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives expands the toolkit of heterocyclic chemistry. These compounds are precursors to various heterocyclic structures, demonstrating the broad applicability of furan-2-carboxamide derivatives in medicinal chemistry and drug design (El-Essawy & Rady, 2011).
Antimicrobial Activity
The antimicrobial activity of thiazole-based heterocyclic amides, including N-(thiazol-2-yl)furan-2-carboxamide, against a variety of Gram-negative and Gram-positive bacteria and fungi suggests potential for the development of new antimicrobial agents. These findings highlight the importance of exploring furan-2-carboxamide derivatives in the search for new therapeutic options (Cakmak et al., 2022).
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-13-6-7-15-17(10-13)25-19(21-15)22(12-14-4-2-8-20-11-14)18(23)16-5-3-9-24-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRUAZJDUMIXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

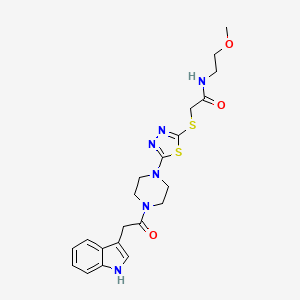

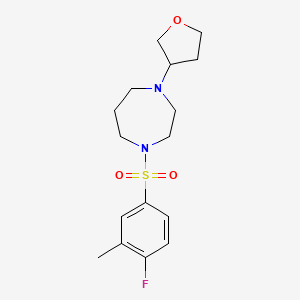
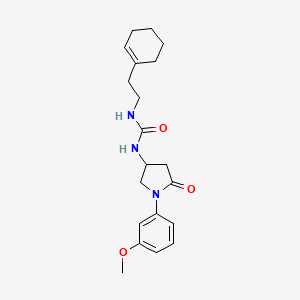


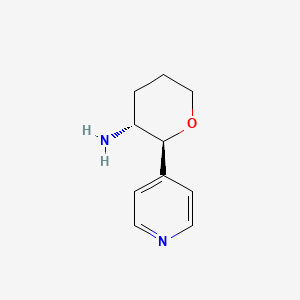
![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)
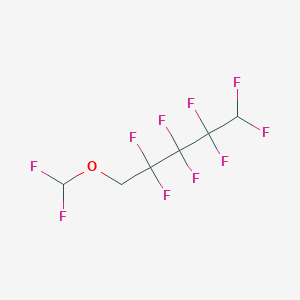
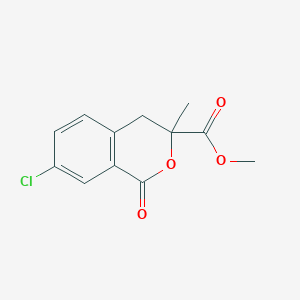
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)
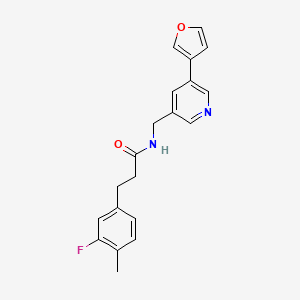
![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)
![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)